2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate

描述

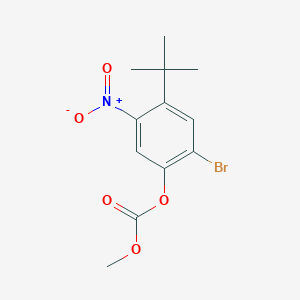

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate is an organic compound with the molecular formula C12H14BrNO5 and a molecular weight of 332.15 g/mol . It is characterized by the presence of bromine, tert-butyl, and nitro functional groups attached to a phenyl ring, along with a methyl carbonate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate typically involves multi-step organic reactions. One common approach is the bromination of 4-tert-butyl-5-nitrophenol, followed by the introduction of the methyl carbonate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The final step involves the reaction of the brominated intermediate with methyl chloroformate under basic conditions to form the desired carbonate ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

化学反应分析

Types of Reactions

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: The methyl carbonate ester can be hydrolyzed to the corresponding phenol and methanol under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenyl derivatives.

Reduction: Products include 2-amino-4-tert-butyl-5-nitrophenyl methyl carbonate.

Ester Hydrolysis: Products include 2-bromo-4-tert-butyl-5-nitrophenol and methanol.

科学研究应用

Pharmaceutical Synthesis

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the production of Ivacaftor, a drug used to treat cystic fibrosis. The compound facilitates the formation of other critical intermediates through processes such as:

- Carbonate Formation : The compound acts as a carbonate donor, enabling the synthesis of complex organic molecules.

- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, which are essential for building carbon-carbon bonds in drug development.

| Application Area | Example Compounds | Methodology |

|---|---|---|

| Cystic Fibrosis Treatment | Ivacaftor | Synthesis via carbonate formation |

| Antiviral Agents | NS5B Inhibitors | Cross-coupling reactions |

Agrochemical Development

The compound's structural features make it suitable for developing agrochemicals, particularly herbicides and insecticides. Its ability to modify biological pathways can lead to the creation of more effective pest control agents.

- Mechanism of Action : The nitro group enhances biological activity against specific pests by disrupting their metabolic processes.

- Case Study : Research has shown that derivatives of this compound exhibit potent herbicidal activity, making them valuable for agricultural applications.

| Agrochemical Type | Activity | Target Organisms |

|---|---|---|

| Herbicides | High | Weeds |

| Insecticides | Moderate | Insect pests |

Material Science

In material science, this compound is explored for its potential in synthesizing polymers and advanced materials. Its reactivity allows for the modification of polymer backbones, enhancing properties such as thermal stability and mechanical strength.

- Polymerization : The compound can be used as a monomer or additive in polymerization reactions.

- Case Study : Studies indicate that polymers derived from this compound exhibit improved resistance to degradation under environmental stressors.

| Material Type | Properties Enhanced | Application Areas |

|---|---|---|

| Polymers | Thermal stability | Coatings, composites |

| Advanced Materials | Mechanical strength | Aerospace, automotive |

Case Study 1: Synthesis of Ivacaftor

A detailed synthesis pathway for Ivacaftor involves multiple steps where this compound is employed as a key intermediate. The reaction conditions and yields were optimized to ensure high purity and efficacy of the final product.

Case Study 2: Herbicidal Activity Assessment

In a series of experiments assessing herbicidal activity, derivatives of this compound were tested against common weed species. Results indicated significant inhibition of growth at low concentrations, demonstrating its potential as an effective herbicide.

作用机制

The mechanism of action of 2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, typically facilitated by a catalyst .

相似化合物的比较

Similar Compounds

2-Bromo-4-tert-butylphenol: Lacks the nitro and methyl carbonate groups.

4-tert-Butyl-5-nitrophenol: Lacks the bromine and methyl carbonate groups.

2-Bromo-4-tert-butyl-5-nitrophenol: Lacks the methyl carbonate group.

Uniqueness

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate is unique due to the combination of bromine, tert-butyl, nitro, and methyl carbonate functional groups.

生物活性

2-Bromo-4-tert-butyl-5-nitrophenyl methyl carbonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a tert-butyl group, and a nitro group attached to a phenyl ring, with a methyl carbonate moiety. Its structure can be represented as follows:

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets, influencing cellular processes. Notably, it has been studied for its effects on ion channels and transport mechanisms.

- Ion Channel Modulation : The compound has been shown to regulate anion flux across cellular membranes, impacting the activity of ion channels like CFTR (Cystic Fibrosis Transmembrane Conductance Regulator). This modulation can affect electrolyte transport in epithelial tissues, which is crucial for maintaining physiological functions in respiratory and digestive systems .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth and survival. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Cystic Fibrosis Research : In studies focusing on cystic fibrosis, this compound was evaluated for its ability to enhance CFTR function in cells expressing mutant forms of the protein. The results indicated that the compound could potentially improve chloride ion transport, suggesting therapeutic implications for cystic fibrosis patients .

- Cancer Cell Line Evaluation : A series of experiments were conducted on various cancer cell lines (e.g., MCF-7, A549) where derivatives of this compound were tested for cytotoxic effects. Results showed that certain derivatives had IC50 values as low as 3 µM, indicating strong antiproliferative effects and potential for development as anticancer agents .

属性

IUPAC Name |

(2-bromo-4-tert-butyl-5-nitrophenyl) methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO5/c1-12(2,3)7-5-8(13)10(19-11(15)18-4)6-9(7)14(16)17/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWTWOUVGRZWEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。